Hsd17B13-IN-62

HSD17B13 inhibition NAFLD NASH

Hsd17B13-IN-62 (Compound is a small-molecule inhibitor targeting 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver. With an IC50 of.

Molecular Formula C24H17Cl2F3N4O4
Molecular Weight 553.3 g/mol
Cat. No. B12365749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-62
Molecular FormulaC24H17Cl2F3N4O4
Molecular Weight553.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F
InChIInChI=1S/C24H17Cl2F3N4O4/c1-11-7-8-15(32-22(35)16-9-14(25)20(34)21(26)31-16)18-19(11)30-12(2)33(23(18)36)10-13-5-3-4-6-17(13)37-24(27,28)29/h3-9,34H,10H2,1-2H3,(H,32,35)
InChIKeyTUQNXIQURRVRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-62: A Selective 17β-Hydroxysteroid Dehydrogenase 13 Inhibitor for NAFLD Research


Hsd17B13-IN-62 (Compound 141) is a small-molecule inhibitor targeting 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver [1]. With an IC50 of <0.1 μM against estradiol, it serves as a pharmacological tool for investigating the role of HSD17B13 in nonalcoholic fatty liver disease (NAFLD) pathophysiology [1]. Its discovery addresses the need for selective chemical probes to validate HSD17B13 as a therapeutic target for metabolic liver diseases [2].

Why Hsd17B13-IN-62 Cannot Be Replaced by Generic HSD17B13 Inhibitors


The HSD17B13 inhibitor landscape encompasses compounds with markedly divergent potency, selectivity, and pharmacokinetic profiles. For example, BI-3231 exhibits IC50 values of 1 nM (human) and 13 nM (mouse) [1], while HSD17B13-IN-105 demonstrates an IC50 of 36 nM with high selectivity over HSD17B4 (IC50 31.5 μM) [2]. In contrast, Hsd17B13-IN-62 reports an IC50 of <0.1 μM (100 nM) against estradiol [3]. These variations reflect fundamentally different chemical scaffolds, binding modes, and downstream experimental utility. Substituting one inhibitor for another without accounting for these differential parameters risks confounding biological interpretation, particularly when comparing studies that employ inhibitors with divergent selectivity and in vivo characteristics.

Quantitative Differentiation of Hsd17B13-IN-62 Against HSD17B13 Inhibitor Comparators


Potency Comparison: Hsd17B13-IN-62 vs. HSD17B13-IN-105 and BI-3231

Hsd17B13-IN-62 exhibits an IC50 of <0.1 μM (100 nM) against estradiol in an enzymatic assay [1]. This potency is lower than that of the chemical probe BI-3231, which achieves IC50 values of 1 nM (human) and 13 nM (mouse) [2], but higher than HSD17B13-IN-105, which shows an IC50 of 36 nM (0.036 μM) [3]. The data indicate a potency rank order of BI-3231 (1-13 nM) > HSD17B13-IN-105 (36 nM) > Hsd17B13-IN-62 (<100 nM).

HSD17B13 inhibition NAFLD NASH Estradiol dehydrogenase

Selectivity Profile: Hsd17B13-IN-62 vs. HSD17B13-IN-105

While direct selectivity data for Hsd17B13-IN-62 across 17β-HSD isoforms are not reported in publicly accessible datasheets, HSD17B13-IN-105 demonstrates a well-characterized selectivity window with an IC50 of 36 nM for HSD17B13 versus 31.5 μM for HSD17B4, representing an 875-fold selectivity [1]. In contrast, BI-3231 exhibits high selectivity against the structurally related homolog HSD17B11 (IC50 >10 μM) . For Hsd17B13-IN-62, the absence of publicly available selectivity data necessitates empirical determination prior to experimental use.

Target selectivity 17β-HSD isoforms HSD17B4 off-target effects

In Vivo Efficacy Data: Hsd17B13-IN-62 vs. HSD17B13 Inhibitor 32

Hsd17B13-IN-62 lacks reported in vivo efficacy data in publicly available sources. In contrast, HSD17B13 inhibitor 32 (IC50 = 2.5 nM) is the first HSD17B13 inhibitor to demonstrate robust in vivo anti-MASH activity in multiple mouse models, exhibiting significantly better liver microsomal stability, pharmacokinetic profile, and anti-MASH effects compared to BI-3231 [1][2][3]. This represents a fundamental divergence in the validation stage of these compounds.

MASH in vivo efficacy liver fibrosis animal models

Chemical Scaffold Differentiation: Hsd17B13-IN-62 vs. BI-3231

Hsd17B13-IN-62 possesses a molecular formula of C24H17Cl2F3N4O4 and a molecular weight of 553.32 g/mol [1]. BI-3231, in contrast, has the formula C16H14F2N4O3S and a molecular weight of 380.37 g/mol . This substantial difference in molecular size and halogen substitution patterns (chlorine/trifluoromethoxy vs. fluorine/fluorine) suggests distinct binding modes and physicochemical properties, which may influence solubility, permeability, and off-target interactions.

Chemical scaffold structure-activity relationship molecular weight physicochemical properties

Availability and Research Stage: Hsd17B13-IN-62 vs. Clinical-Stage Inhibitors

Hsd17B13-IN-62 is available as a research-grade compound from commercial suppliers for preclinical investigation [1]. In contrast, INI-822 has advanced to Phase 1 clinical trials with reported pharmacokinetic data demonstrating target coverage and a half-life suitable for once-daily oral dosing [2][3]. This distinction is critical for users seeking a tool compound for mechanistic studies versus those requiring a clinically validated agent.

Research tool chemical probe clinical development preclinical validation

Optimal Research and Industrial Applications for Hsd17B13-IN-62


In Vitro Mechanistic Studies of HSD17B13 in NAFLD/NASH Models

Hsd17B13-IN-62 is well-suited for in vitro mechanistic investigations of HSD17B13 function in hepatic cell lines. With an IC50 of <0.1 μM against estradiol [1], it provides a defined inhibitory window for dose-response experiments in primary hepatocytes, HepG2, or Huh7 cells. Its intermediate potency relative to BI-3231 (1 nM) and HSD17B13-IN-105 (36 nM) [2] enables researchers to compare concentration-dependent effects across distinct potency ranges, facilitating the dissection of HSD17B13-mediated lipid metabolism pathways in NAFLD and NASH models [3].

Structure-Activity Relationship (SAR) and Chemical Probe Development

The unique chemical scaffold of Hsd17B13-IN-62 (MW 553.32 g/mol; C24H17Cl2F3N4O4) [1] distinguishes it from other HSD17B13 inhibitors such as BI-3231 (MW 380.37 g/mol; C16H14F2N4O3S) . This structural divergence offers medicinal chemists an alternative template for structure-activity relationship studies aimed at optimizing potency, selectivity, and drug-like properties. Researchers engaged in the development of next-generation HSD17B13 inhibitors can utilize Hsd17B13-IN-62 as a starting point for scaffold hopping or as a comparator to validate novel chemical series.

Comparator Control for In Vivo HSD17B13 Inhibitor Studies

Given the recent demonstration of robust in vivo anti-MASH activity by HSD17B13 inhibitor 32 [3], Hsd17B13-IN-62 may serve as a comparator control compound in in vivo studies. Its lack of reported in vivo efficacy [3] positions it as a useful negative or baseline control when evaluating novel HSD17B13 inhibitors in animal models. Researchers can benchmark the in vivo performance of new chemical entities against Hsd17B13-IN-62 to assess whether modifications to the scaffold confer improved pharmacokinetic or pharmacodynamic properties.

Academic Research Requiring Commercially Accessible HSD17B13 Inhibitors

For academic laboratories with limited synthetic chemistry capabilities, Hsd17B13-IN-62 provides a readily available, commercially sourced HSD17B13 inhibitor [1]. Its availability from multiple vendors ensures supply chain reliability for ongoing research programs. Unlike BI-3231, which requires more specialized procurement channels , or clinical-stage compounds such as INI-822 that are not commercially available [4][5], Hsd17B13-IN-62 offers accessible entry into HSD17B13 pharmacology for laboratories initiating research in this target area.

Technical Documentation Hub

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32 linked technical documents
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